4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole
Overview
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H14ClFN4S and its molecular weight is 384.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class , which is known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of thiazole compounds .
Biochemical Analysis
Biochemical Properties
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By influencing these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound has demonstrated cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For example, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The ability of this compound to modulate enzyme activity and gene expression underlies its diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion. The effects of this compound on metabolic flux and metabolite levels are essential considerations for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, depending on its physicochemical properties. The interactions with transporters, such as P-glycoprotein, influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4S/c1-11-9-15(21)7-8-17(11)25-12(2)18(23-24-25)19-22-16(10-26-19)13-3-5-14(20)6-4-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPVHHUQXINLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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